2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid

説明

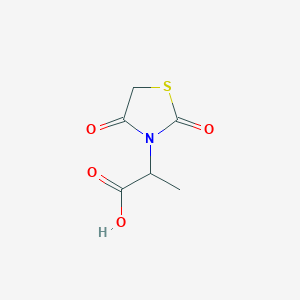

2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid is a heterocyclic compound featuring a five-membered thiazolidinone ring with two ketone groups at positions 2 and 4. The nitrogen atom at position 3 is substituted with a propanoic acid moiety. The compound has been explored for its role in synthesizing bioactive derivatives, particularly in targeting enzymes like protein tyrosine phosphatases and peroxisome proliferator-activated receptors (PPARs) .

特性

IUPAC Name |

2-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c1-3(5(9)10)7-4(8)2-12-6(7)11/h3H,2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBJNKYGGJWSCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)CSC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid typically involves the reaction of thiazolidine derivatives with appropriate carboxylic acids under controlled conditions. One common method includes the use of multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, and yield .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles is emphasized to minimize environmental impact and enhance efficiency .

化学反応の分析

Oxidation Reactions

The thiazolidinone ring undergoes oxidation under specific conditions, targeting the sulfur atom or the dioxo groups.

Reduction Reactions

The dioxo groups and double bonds within the thiazolidinone system are susceptible to reduction.

Substitution Reactions

The methylene group adjacent to the thiazolidinone ring participates in nucleophilic substitution.

Condensation Reactions

The carboxylic acid group facilitates condensation with aldehydes or amines to form hybrid structures.

Hydrolysis Reactions

The ester and amide functionalities are hydrolyzed under acidic or basic conditions.

Biological Interactions

While primarily a synthetic target, this compound interacts with enzymes such as aldose reductase and protein tyrosine phosphatase 1B (PTP1B) . Kinetic studies indicate:

These interactions highlight its potential as a multi-target ligand for diabetes treatment.

Key Mechanistic Insights

-

The thiazolidinone ring acts as an electron-deficient system, favoring nucleophilic attacks at the methylene carbon.

-

The carboxylic acid group enhances solubility in polar solvents and participates in hydrogen bonding during enzyme inhibition .

-

Substituents on the thiazolidinone ring modulate reactivity; electron-withdrawing groups (e.g., nitro) increase electrophilicity.

科学的研究の応用

2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid is a chemical compound with the molecular formula and a molecular weight of 189.19 g/mol . It is also known by other names, including 2-(2,4-Dioxo-thiazolidin-3-yl)-propionic acid, 2-(2,4-Dioxothiazolidin-3-yl)propanoic acid, and BAS 04894972 .

InChI: InChI=1S/C6H7NO4S/c1-3(5(9)10)7-4(8)2-12-6(7)11/h3H,2H2,1H3,(H,9,10)

InChIKey: KQBJNKYGGJWSCE-UHFFFAOYSA-N

SMILES: CC(C(=O)O)N1C(=O)CSC1=O

Scientific Research Applications

While specific case studies and comprehensive data tables focusing solely on the applications of this compound are not available within the search results, the broader research indicates the potential of thiazolidine derivatives in various scientific fields.

2,4-Dioxo-1,3-thiazolidine derivatives: These have demonstrated biological potential, including bactericidal and fungicidal properties .

Related compounds: Research on a similar compound, 3-{5-[(2,5-Dimethoxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid, reveals several applications:

- Chemistry: It can be used as a building block for synthesizing complex molecules.

- Biology: It can be investigated for its potential as an enzyme inhibitor or receptor modulator.

- Medicine: It can be explored for potential therapeutic effects, including anti-inflammatory and anticancer properties.

- Industry: It can be utilized in developing new materials and chemical processes.

作用機序

The mechanism of action of 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes, leading to its diverse biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Key Observations :

- Electron-donating groups (e.g., methoxy in ) increase π-π stacking interactions with biological targets.

- Thioxo vs. Dioxo : Replacement of the C2 ketone with a thioxo group (e.g., ) alters electronic properties and hydrogen-bonding capacity, influencing enzyme binding .

- Molecular Weight : Derivatives with aromatic substituents (e.g., ) have higher molecular weights (~300–350 g/mol), which may impact bioavailability.

生物活性

2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid (CAS No. 497076-92-3) is a thiazolidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in cancer treatment, anti-inflammatory responses, and metabolic disorders. This article reviews the available literature on its biological activity, supported by data tables and case studies.

- Molecular Formula : C6H7NO4S

- Molecular Weight : 189.19 g/mol

- IUPAC Name : this compound

- SMILES : [H]OC(=O)C(C)N1C(=O)CSC1=O

Anticancer Activity

Research indicates that thiazolidine derivatives, including this compound, exhibit significant anticancer properties. A study evaluated various thiazolidine derivatives against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The findings revealed that certain derivatives exhibited lower IC50 values compared to standard chemotherapeutics like irinotecan and adriamycin, indicating enhanced potency against cancer cells .

| Compound | Cell Line | IC50 (µM) | Comparison Drug | Reference |

|---|---|---|---|---|

| This compound | MCF-7 | <10 | Adriamycin | |

| 4x (related derivative) | MCF-7 | 5 | Adriamycin |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicated that certain thiazolidine derivatives possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds ranged from 100 to 400 µg/mL, demonstrating moderate to good activity compared to conventional antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It was found to reduce pro-inflammatory cytokines and reactive oxygen species (ROS) levels in macrophage cell lines. This suggests its potential use in treating inflammatory diseases .

Case Studies

- Anticancer Efficacy : A case study involving the administration of thiazolidine derivatives showed a significant reduction in tumor size in xenograft models of breast cancer. The administered compounds induced apoptosis through both extrinsic and intrinsic pathways.

- Metabolic Disorders : Another study highlighted the role of thiazolidine derivatives in reversing insulin resistance in high-carbohydrate diet-induced diabetic mice. The compounds improved glucose uptake and reduced hyperglycemia and hyperinsulinemia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。